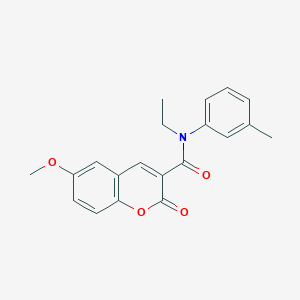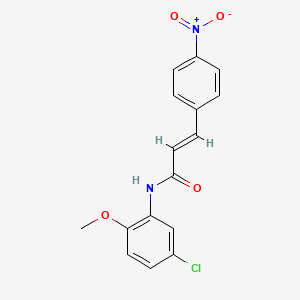
N-(2,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of substituted urea herbicides and has been in use since the 1950s. Diuron has been found to be effective in controlling the growth of a variety of weeds, including broadleaf weeds and grasses.
Mécanisme D'action
Diuron works by inhibiting photosynthesis in plants. It does this by blocking the electron transport chain in chloroplasts, which is necessary for the production of ATP and NADPH, the energy sources for photosynthesis. The inhibition of photosynthesis leads to the death of the plant.
Biochemical and Physiological Effects
Diuron has been found to have a number of biochemical and physiological effects on plants. Studies have shown that it can alter the levels of various enzymes and proteins in plants, leading to changes in plant growth and development. Diuron has also been found to affect the structure and function of chloroplasts, leading to a decrease in photosynthetic efficiency.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is a widely used herbicide in the field of agricultural research. Its effectiveness in controlling the growth of weeds makes it a valuable tool for studying plant growth and development. However, its persistence in soil and water can make it difficult to study its long-term effects on the environment. In addition, the use of Diuron in lab experiments requires careful handling and disposal to prevent contamination of the environment.
Orientations Futures
There are several future directions for research on Diuron. One area of research is the development of new herbicides that are more environmentally friendly and effective in controlling the growth of weeds. Another area of research is the study of the long-term effects of Diuron on the environment, including its impact on non-target species such as aquatic plants and animals. Finally, researchers are exploring the use of Diuron in combination with other herbicides to improve its effectiveness and reduce its impact on the environment.
Conclusion
In conclusion, Diuron is a widely used herbicide in agriculture that has been extensively studied in the field of scientific research. Its effectiveness in controlling the growth of weeds makes it a valuable tool for studying plant growth and development. However, its persistence in soil and water can make it difficult to study its long-term effects on the environment. Future research on Diuron will focus on the development of new herbicides, the study of its impact on the environment, and the use of Diuron in combination with other herbicides.
Méthodes De Synthèse
Diuron can be synthesized by reacting 2,4-dichlorophenyl isocyanate with 5-methyl-2-pyridylamine. The reaction takes place in the presence of a solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization and chromatography. The purity of the final product is crucial for its effectiveness as a herbicide.
Applications De Recherche Scientifique
Diuron has been extensively studied in the field of agricultural research. Its effectiveness in controlling the growth of weeds has been well documented. Researchers have also studied the impact of Diuron on the environment, including its effects on non-target species such as aquatic plants and animals. Studies have shown that Diuron can persist in soil and water for extended periods, leading to concerns about its potential impact on the environment.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(5-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3S/c1-8-2-5-12(16-7-8)18-13(19)17-11-4-3-9(14)6-10(11)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBBPQVQQZDCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(5-methylpyridin-2-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-phenyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5799589.png)
![3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5799603.png)

![2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5799610.png)


![methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799641.png)

![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)




